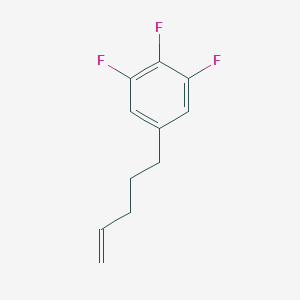
5-(3,4,5-Trifluorophenyl)-1-pentene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trifluorophenyl)-1-pentene, 97% (5-TF-1-P) is an organic compound consisting of a pentene chain with a trifluorophenyl group attached to the 5th carbon. It is a colorless liquid with a boiling point of 113 °C and a melting point of -50 °C. 5-TF-1-P is used in a variety of scientific research applications, such as organic synthesis, drug development, and materials science.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(3,4,5-Trifluorophenyl)-1-pentene involves the reaction of 3,4,5-trifluorophenylacetic acid with pent-4-en-1-ol in the presence of a dehydrating agent.
Starting Materials
3,4,5-trifluorophenylacetic acid, pent-4-en-1-ol
Reaction
Add 3,4,5-trifluorophenylacetic acid to a round-bottom flask, Add pent-4-en-1-ol to the flask, Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the flask, Heat the mixture under reflux for several hours, Allow the mixture to cool and extract the product with a suitable solvent, such as diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product, 5-(3,4,5-Trifluorophenyl)-1-pentene
Mechanism Of Action
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is not well-understood. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain increases the reactivity of the molecule, allowing it to be used in a variety of reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% have not been extensively studied. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain may increase the reactivity of the molecule, leading to potential toxic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in lab experiments include its low cost, its availability, and its ability to be used as a starting material in a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it is volatile and flammable, and it can react with other compounds, leading to potentially hazardous reactions.
Future Directions
There are a number of potential future directions for the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in scientific research. These include the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% as a starting material for the synthesis of fluorinated polymers and oligomers, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for drug development, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for materials science applications, and the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for the synthesis of other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97%.
Scientific Research Applications
5-(3,4,5-Trifluorophenyl)-1-pentene, 97% has a wide range of applications in scientific research. It is used in organic synthesis as a starting material for the synthesis of various compounds, such as fluorinated polymers and oligomers. It is also used in drug development, as it can be used as a substrate for the synthesis of various pharmaceuticals. In addition, 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is used in materials science, as it can be used to create thin films and coatings.
properties
IUPAC Name |
1,2,3-trifluoro-5-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFVJJKANFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trifluorophenyl)-1-pentene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

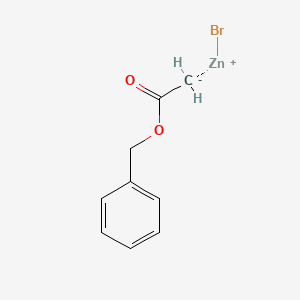
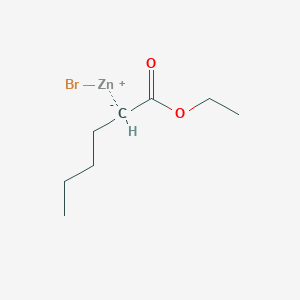
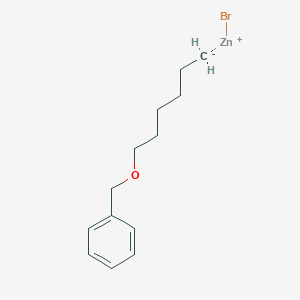
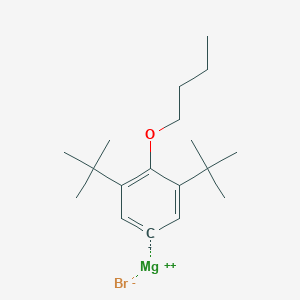
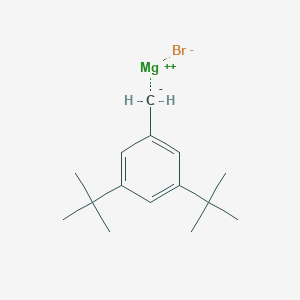
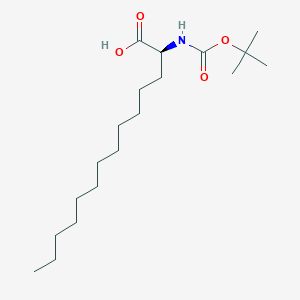
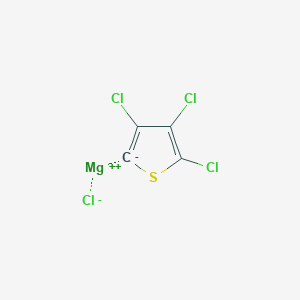
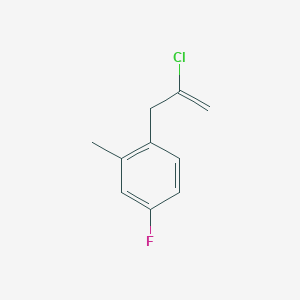
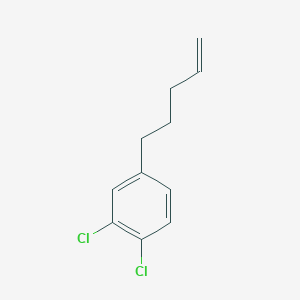
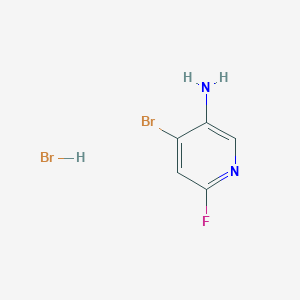
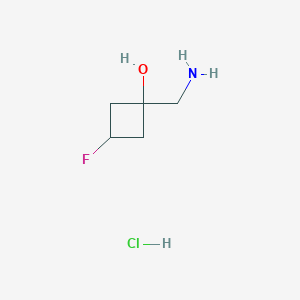
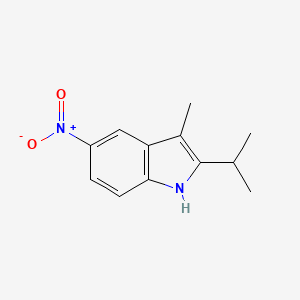
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)